molecular formula C15H17N5O2S2 B15280881 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15280881
M. Wt: 363.5 g/mol
InChI Key: NWXMLRUQMSSYTB-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry approaches, such as using microwave irradiation or ultrasound, can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N5O2S2/c1-24(21,22)19-9-7-11(8-10-19)13-16-17-15-20(13)18-14(23-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

NWXMLRUQMSSYTB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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